4-Bromo-6-(trifluoromethoxy)benzene-1,3-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-6-(trifluoromethoxy)benzene-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF3N2O/c8-3-1-6(14-7(9,10)11)5(13)2-4(3)12/h1-2H,12-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJMAGSDYJEEBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)Br)OC(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101231780 | |
| Record name | 1,3-Benzenediamine, 4-bromo-6-(trifluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101231780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373233-29-4 | |
| Record name | 1,3-Benzenediamine, 4-bromo-6-(trifluoromethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373233-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Benzenediamine, 4-bromo-6-(trifluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101231780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Aromatic Diamines in Contemporary Synthetic Strategies
Aromatic diamines are a class of organic compounds characterized by the presence of two amino groups attached to an aromatic ring. wikipedia.org These structures are foundational pillars in the synthesis of a wide range of materials and complex molecules. Their utility stems from the nucleophilic nature of the amino groups, which can readily participate in various bond-forming reactions.
In polymer chemistry, aromatic diamines are indispensable monomers for the production of high-performance polymers such as polyamides and polyureas. wikipedia.org The relationship between the structure of the diamine monomer and the properties of the resulting polymer allows for the design of materials with specific characteristics, including thermal resistance and specialized membrane functions. mdpi.com Furthermore, vicinal diamines (1,2-diamines) are crucial structural motifs in many biological compounds and are employed as ligands in coordination chemistry. wikipedia.org The synthesis of these diamines is an active area of research, with various methods developed for their efficient preparation. organic-chemistry.orgresearchgate.netresearchgate.net
Table 1: Key Applications of Aromatic Diamines in Synthesis
| Application Area | Description |
|---|---|
| Polymer Synthesis | Serve as essential monomers for high-performance polymers like polyamides and polyimides. wikipedia.org |
| Coordination Chemistry | Used as ligands to form stable complexes with metal ions. wikipedia.org |
| Pharmaceuticals | Form the core scaffold of many biologically active molecules and natural products. researchgate.net |
| Organic Synthesis | Act as versatile building blocks and nucleophiles in a variety of organic reactions. researchgate.net |
Role of Brominated Arenes As Precursors in Cross Coupling and Functionalization Reactions
Brominated arenes, or aryl bromides, are highly valued precursors in synthetic organic chemistry, primarily due to their utility in transition-metal-catalyzed cross-coupling reactions. acs.org These reactions represent one of the most powerful tools for constructing carbon-carbon and carbon-heteroatom bonds. nih.govacs.org The carbon-bromine bond is of intermediate reactivity, making it stable enough for isolation and purification while being sufficiently reactive to undergo oxidative addition to a metal center (a key step in the catalytic cycle) under relatively mild conditions. acs.org
Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Stille couplings, frequently employ aryl bromides to connect sp²-hybridized carbon atoms, enabling the synthesis of complex biaryl systems and substituted alkenes. acs.orgnih.gov The versatility of brominated arenes allows for their participation in a wide array of transformations, making them central building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. acs.orgnih.gov The ability to selectively functionalize polyhalogenated arenes further enhances their importance, allowing for stepwise and controlled molecular assembly. nih.gov
Table 2: Prominent Cross-Coupling Reactions Utilizing Brominated Arenes
| Reaction Name | Coupling Partner | Bond Formed |
|---|---|---|
| Suzuki-Miyaura Coupling | Organoboron Reagent | C(sp²)–C(sp²) |
| Heck Coupling | Alkene | C(sp²)–C(sp²) |
| Stille Coupling | Organotin Reagent | C(sp²)–C(sp²) |
| Negishi Coupling | Organozinc Reagent | C(sp²)–C(sp²) |
| Kumada Coupling | Grignard Reagent | C(sp²)–C(sp²) |
| Buchwald-Hartwig Amination | Amine | C(sp²)–N |
Impact and Synthesis Considerations of Trifluoromethoxy Substituted Aromatic Systems
The trifluoromethoxy (-OCF₃) group has garnered significant attention in medicinal and agricultural chemistry due to its unique electronic properties and metabolic stability. beilstein-journals.orgnih.gov Often referred to as a "super-halogen" or "pseudo-halogen," the -OCF₃ group is strongly electron-withdrawing and highly lipophilic, surpassing even the trifluoromethyl (-CF₃) group in this regard. beilstein-journals.orgmdpi.com The incorporation of a trifluoromethoxy substituent into a molecule can profoundly influence its biological activity by enhancing its metabolic stability, membrane permeability, and binding affinity. nih.govresearchgate.net
Despite its desirable properties, the synthesis of trifluoromethoxy-substituted aromatic compounds presents considerable challenges. mdpi.com Direct trifluoromethoxylation of aromatic rings is difficult due to the instability of the corresponding trifluoromethoxide anion. mdpi.com Common synthetic routes often involve multi-step sequences starting from phenols or related precursors. nih.govresearchgate.net The development of new and more efficient methods for introducing the -OCF₃ group remains an active area of research, driven by the increasing demand for these valuable motifs in drug discovery and materials science. mdpi.comresearchgate.net
Table 3: Comparative Properties of Methoxy vs. Trifluoromethoxy Groups
| Property | Methoxy (-OCH₃) | Trifluoromethoxy (-OCF₃) |
|---|---|---|
| Electronic Effect | Electron-donating | Strongly electron-withdrawing beilstein-journals.org |
| Lipophilicity (Hansch π) | -0.02 | +1.04 mdpi.com |
| Metabolic Stability | Prone to O-dealkylation | Highly stable nih.gov |
| Steric Profile | Smaller | Bulkier than a methyl group mdpi.com |
Positioning of 4 Bromo 6 Trifluoromethoxy Benzene 1,3 Diamine Within Fluorinated and Halogenated Benzene Derivatives in Research
4-Bromo-6-(trifluoromethoxy)benzene-1,3-diamine (CAS No. 1373233-29-4) is a uniquely functionalized aromatic compound that integrates the distinct chemical utilities of its three substituent types. bldpharm.com Its structure is strategically arranged for use as a versatile building block in multi-step synthetic campaigns. The molecule's value lies in the orthogonal reactivity of its functional groups, which allows for selective and sequential chemical transformations.
The two amino groups provide sites for nucleophilic reactions, such as amide bond formation or the construction of heterocyclic rings. The bromine atom serves as a classical handle for a wide range of transition-metal-catalyzed cross-coupling reactions, enabling the introduction of new carbon-based or heteroatom-based substituents. nih.gov Finally, the trifluoromethoxy group acts as a powerful modulator of the molecule's electronic and physical properties, imparting increased lipophilicity and metabolic stability to any derivative synthesized from it. mdpi.com This combination makes the compound a highly valuable intermediate for creating complex molecules with precisely engineered characteristics.
Table 4: Synthetic Utility of Functional Groups in this compound
| Functional Group | Position | Role in Synthesis |
|---|---|---|
| Amine (-NH₂) x 2 | 1, 3 | Nucleophilic sites for acylation, alkylation, diazotization, and heterocycle formation. wikipedia.org |
| Bromo (-Br) | 4 | Electrophilic handle for palladium-, copper-, or nickel-catalyzed cross-coupling reactions. acs.org |
| Trifluoromethoxy (-OCF₃) | 6 | Property-modifying group; enhances lipophilicity, metabolic stability, and electron-withdrawing character. beilstein-journals.orgmdpi.com |
Scope and Objectives of Academic Investigations Pertaining to the Compound
Retrosynthetic Analysis of the Target Compound
Retrosynthetic analysis of this compound suggests several potential disconnection points. The primary disconnections involve the carbon-bromine (C-Br), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds associated with the trifluoromethoxy group. Key precursors identified through this analysis include trifluoromethoxy-substituted benzene-1,3-diamines, brominated benzene-1,3-diamines, and various halogenated benzenes that can serve as foundational scaffolds. The strategic introduction of the bromo, amino, and trifluoromethoxy substituents is crucial for an efficient synthesis.
Direct Synthetic Pathways to this compound
Several direct synthetic strategies can be employed to construct the target molecule. These approaches focus on introducing the key functional groups in the final steps of the synthesis.
Amination Strategies for Bromo-Trifluoromethoxy-Substituted Benzenes
One approach involves the amination of a bromo-trifluoromethoxy-substituted benzene (B151609) precursor. This can be achieved through methods like the Buchwald-Hartwig amination, which allows for the formation of carbon-nitrogen bonds using a palladium catalyst. The choice of amine source and reaction conditions is critical to achieve high yields and selectivity, especially when introducing two amino groups onto the aromatic ring.
Bromination of Trifluoromethoxy-Substituted Benzene-1,3-diamines
An alternative route is the direct bromination of a trifluoromethoxy-substituted benzene-1,3-diamine. The directing effects of the amino and trifluoromethoxy groups will influence the regioselectivity of the bromination reaction. The strongly activating and ortho-, para-directing amino groups would likely direct the incoming bromine atom to the desired position. Electrophilic brominating agents such as N-bromosuccinimide (NBS) or bromine in a suitable solvent are commonly used for such transformations. google.com The reaction conditions need to be carefully controlled to prevent over-bromination or side reactions. google.com
Introduction of Trifluoromethoxy Group onto Brominated Benzene-1,3-diamines
Introducing the trifluoromethoxy (-OCF3) group at a late stage is another viable strategy. This can be challenging due to the harsh conditions often required for trifluoromethoxylation. Recent advancements in radical C-H trifluoromethoxylation using reagents like bis(trifluoromethyl)peroxide under photocatalytic conditions may offer a milder alternative for introducing the OCF3 group onto a pre-functionalized brominated benzene-1,3-diamine scaffold. fu-berlin.denih.gov The regioselectivity of this reaction would be a key consideration.
Synthesis and Derivatization of Key Intermediates
The successful synthesis of the target compound relies heavily on the efficient preparation of key intermediates.
Synthesis of Nitro-Precursors for Diamine Formation via Reduction
The formation of the diamine functionality is typically achieved through the reduction of a dinitro precursor. A common strategy involves the nitration of a suitably substituted benzene derivative. For instance, the nitration of bromobenzene (B47551) can be achieved using a mixture of concentrated nitric acid and sulfuric acid. nih.gov This reaction yields a mixture of ortho and para isomers, with the para isomer, 4-bromo-1-nitrobenzene, being a key intermediate. nih.gov
Similarly, trifluoromethoxybenzene can be nitrated using a mixture of concentrated sulfuric acid and nitric acid. This reaction predominantly yields the para-isomer, 1-nitro-4-(trifluoromethoxy)benzene, due to the directing effect of the trifluoromethoxy group. google.combeilstein-journals.org Double nitration of trifluoromethoxybenzene to yield 2,4-dinitro-1-(trifluoromethoxy)benzene (B1301779) can also be achieved under standard nitration conditions at slightly elevated temperatures. beilstein-journals.org
The selective reduction of one nitro group in a dinitro compound is a critical step. For example, m-dinitrobenzene can be selectively reduced to m-nitroaniline using reagents like hydrogen sulfide (B99878) in aqueous or alcoholic ammonia (B1221849), a reaction known as the Zinin reduction. stackexchange.com The choice of reducing agent and reaction conditions is crucial for achieving selectivity, especially when other reducible functional groups are present in the molecule. stackexchange.com In polynitro compounds, the least sterically hindered nitro group is often preferentially reduced. stackexchange.comechemi.com
Routes to Trifluoromethoxy-Substituted Benzene Derivatives
The synthesis of trifluoromethoxy-substituted benzene derivatives can be approached through several methods. One common route involves a two-step chlorination/fluorination sequence starting from substituted anisoles. beilstein-journals.org Another method is the reaction of phenols with carbon tetrachloride and hydrogen fluoride. beilstein-journals.org
Aryl trifluoromethyl ethers can also be prepared from aryl fluoroformates by reaction with sulfur tetrafluoride (SF4). beilstein-journals.org However, this method involves highly toxic reagents. beilstein-journals.org A patent describes the preparation of trifluoromethoxybenzene from trichloromethoxybenzene using anhydrous hydrogen fluoride. google.com
The trifluoromethoxy group is known for its strong electron-withdrawing nature and its ability to increase the lipophilicity of a molecule. beilstein-journals.org When attached to an aromatic ring, it deactivates the ring towards electrophilic substitution and directs incoming electrophiles to the ortho and para positions, with a strong preference for para substitution. beilstein-journals.org
Preparation of Brominated Benzene Derivatives
Bromination of benzene derivatives is a fundamental transformation in organic synthesis. Direct bromination of benzene can be achieved using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3). libretexts.orglibretexts.org This electrophilic aromatic substitution reaction introduces a bromine atom onto the benzene ring.
For substituted benzenes, the position of bromination is directed by the existing substituents. For example, the bromination of nitrobenzene (B124822) in the presence of iron powder yields m-bromonitrobenzene. orgsyn.org In another example, 3-bromo-4-fluoronitrobenzene (B1266112) was synthesized from 4-fluoronitrobenzene using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the brominating agent. researchgate.net
An eco-friendly process for the preparation of bromobenzene involves the in-situ generation of hypobromous acid from a water-soluble brominating reagent and a mineral acid. google.com The order of substituent introduction is critical in the synthesis of polysubstituted benzenes to achieve the desired isomer. libretexts.orglibretexts.org For instance, to synthesize 4-bromo-2-nitrotoluene, it is preferable to first brominate toluene (B28343) to form p-bromotoluene and then perform nitration. libretexts.org
Advanced Synthetic Techniques and Catalytic Approaches
Modern synthetic chemistry offers a range of advanced techniques for the construction of complex molecules like this compound. These methods often provide higher efficiency, selectivity, and functional group tolerance compared to classical methods.
Transition Metal-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction involves the coupling of an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a base. wikipedia.orgyoutube.com It has become a widely used method for the synthesis of aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.org
The catalytic cycle of the Buchwald-Hartwig amination generally involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation, and finally reductive elimination to yield the aryl amine product and regenerate the catalyst. libretexts.org The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed. wikipedia.org This methodology could be applied to the synthesis of precursors to this compound by coupling a suitably substituted aryl halide with an amine or an ammonia equivalent. acsgcipr.orgorganic-chemistry.org
Table 1: Key Features of Buchwald-Hartwig Amination
| Component | Description | Reference |
|---|---|---|
| Catalyst | Typically a Palladium(0) complex. | wikipedia.orglibretexts.org |
| Substrates | Aryl halides (Br, I, Cl) or triflates and primary or secondary amines. | wikipedia.orgorganic-chemistry.org |
| Ligands | Bulky, electron-rich phosphine ligands (e.g., BINAP, DPPF). | wikipedia.org |
| Base | Required to deprotonate the amine. | youtube.com |
| Mechanism | Involves oxidative addition, amine coordination, deprotonation, and reductive elimination. | libretexts.org |
Nucleophilic Aromatic Substitution Strategies
Nucleophilic aromatic substitution (SNAr) is another important strategy for forming C-N bonds. scranton.edu In this reaction, a nucleophile replaces a leaving group on an aromatic ring. The reaction is facilitated by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. youtube.comlibretexts.org These groups stabilize the intermediate Meisenheimer complex, a resonance-stabilized carbanion. youtube.com
The synthesis of this compound precursors could potentially involve the displacement of a halide by an amine nucleophile on an aromatic ring activated by nitro and/or trifluoromethoxy groups. The reaction generally proceeds via an addition-elimination mechanism. youtube.com While classical SNAr reactions are common, concerted SNAr mechanisms have also been proposed for certain substrates. nih.gov
Selective Reduction Methodologies for Nitro Groups to Amines
The final step in the synthesis of this compound is the reduction of the precursor dinitro compound. A variety of methods are available for the reduction of aromatic nitro groups to amines. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) is a common and efficient method, although it requires handling of flammable hydrogen gas.
Chemical reduction methods offer alternatives to catalytic hydrogenation. Reagents such as tin(II) chloride (SnCl2) in hydrochloric acid, or iron powder in acidic or neutral conditions are frequently used. google.com A convenient system for the selective reduction of aromatic nitro compounds involves the use of zinc or magnesium powder with hydrazine (B178648) glyoxylate.
For the selective reduction of one nitro group in a polynitro compound, specific reagents and conditions are required. The Zinin reduction, using sulfide, hydrosulfide, or polysulfides, is a classic method for this purpose. stackexchange.comechemi.com The choice of reducing agent is critical to avoid the reduction of other sensitive functional groups that may be present in the molecule. For instance, Ru-SnOx/Al2O3 has been shown to be a highly selective catalyst for the hydrogenation of m-dinitrobenzene to m-nitroaniline. researchgate.net
Table 2: Common Reagents for Nitro Group Reduction
| Reagent/System | Selectivity | Reference |
|---|---|---|
| H2, Pd/C or Pt/C | General, can reduce other functional groups. | |
| Fe, HCl or NH4Cl | Commonly used for nitro to amine conversion. | google.com |
| SnCl2, HCl | Effective for reducing nitro groups. | |
| Na2S, (NH4)2S, or H2S/NH3 (Zinin Reduction) | Selective for one nitro group in polynitro compounds. | stackexchange.comechemi.com |
| Zn or Mg / Hydrazine glyoxylate | Convenient system for selective reduction. | |
| Ru-SnOx/Al2O3 | Highly selective for partial hydrogenation of dinitrobenzenes. | researchgate.net |
Organocatalytic and Metal-Free Synthetic Approaches
The synthesis of highly functionalized aromatic compounds like this compound often relies on multi-step sequences. In recent years, a significant focus has been placed on developing organocatalytic and metal-free methods to minimize transition-metal contamination in the final products and to align with green chemistry principles. These approaches are particularly relevant for the synthesis of precursors to the target molecule, focusing on the introduction of the trifluoromethoxy group and the controlled substitution of the aromatic ring.
A key challenge in synthesizing trifluoromethoxylated arenes is the facile introduction of the OCF₃ group. nih.govnih.gov Metal-free methodologies have emerged that circumvent the use of harsh conditions or toxic reagents. One prominent strategy involves the use of hypervalent iodine reagents, such as 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni reagent II), for the trifluoromethoxylation of N-aryl-N-hydroxyacetamides. nih.gov This reaction proceeds in the presence of a catalytic amount of a simple base like cesium carbonate (Cs₂CO₃), avoiding the need for any transition metal catalyst. nih.govnih.gov The resulting N-(trifluoromethoxy)acetamido intermediate can then undergo a thermally induced, intramolecular migration to yield an ortho-trifluoromethoxylated aniline (B41778) derivative. nih.govnih.gov This sequence represents a powerful metal-free approach to installing the trifluoromethoxy group ortho to an amino group, a key structural feature of the target diamine.
Another area where metal-free catalysis is impactful is in carbon-carbon and carbon-heteroatom bond formation on the aniline scaffold. Brønsted acidic ionic liquids, for example, have been employed as organocatalysts to promote Friedel-Crafts-type reactions on electron-rich arenes, including aniline derivatives. nih.gov This methodology allows for the alkylation or acylation of the aromatic ring under metal- and solvent-free conditions, offering a green alternative to traditional Lewis acid-catalyzed processes. nih.gov
For the introduction of the bromine atom, metal-free bromination techniques are well-established. Electrophilic aromatic substitution using reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in an acidic solvent provides a controlled, metal-free method for the bromination of activated or deactivated aromatic rings. researchgate.net The choice of brominating agent and reaction conditions is crucial for achieving high regioselectivity.
The table below summarizes key metal-free reactions applicable to the synthesis of precursors for this compound.
| Reaction Type | Reagent/Catalyst | Substrate Type | Product Type | Ref. |
| O-Trifluoromethoxylation | Togni reagent II / Cs₂CO₃ | N-Aryl-N-hydroxyacetamide | N-(trifluoromethoxy)acetamido arene | nih.govnih.gov |
| OCF₃ Migration | Heat (Thermal) | N-(trifluoromethoxy)acetamido arene | ortho-trifluoromethoxylated aniline | nih.govnih.gov |
| Friedel-Crafts Alkylation | Brønsted acidic ionic liquid | Aniline derivatives | Alkylated anilines | nih.gov |
| Electrophilic Bromination | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Activated/Deactivated Arenes | Bromoarenes | researchgate.net |
These organocatalytic and metal-free strategies provide a versatile toolbox for constructing the complex architecture of this compound, emphasizing sustainable and high-purity synthetic routes.
Regioselectivity and Stereochemical Control in Synthesis
The synthesis of a polysubstituted benzene derivative such as this compound requires precise control over the positioning of each substituent on the aromatic ring, a concept known as regioselectivity. Stereochemical control is not a factor for the final achiral target molecule itself, but regiochemical control is paramount and is dictated by the directing effects of the substituents already present on the ring during electrophilic aromatic substitution reactions.
The synthetic pathway must be carefully designed to install the four substituents—two amino groups, one bromine atom, and one trifluoromethoxy group—in the correct 1,3-diamine, 4-bromo, 6-trifluoromethoxy arrangement. The directing effects of these groups are as follows:
Amino (-NH₂) and Acetamido (-NHAc) groups: These are strongly activating, ortho-, para-directing groups. The acetamido group is often used as a protected form of the amine to moderate its reactivity and reduce side reactions.
Trifluoromethoxy (-OCF₃) group: This group is deactivating and has a complex directing effect. While it is generally considered meta-directing due to its strong electron-withdrawing nature, it can also direct ortho to a lesser extent under certain conditions. beilstein-journals.org
Bromo (-Br) group: This is a deactivating, ortho-, para-directing group.
A plausible synthetic strategy would involve introducing the substituents in a sequence that leverages these directing effects to achieve the desired regiochemistry. For instance, starting from a precursor like 3-trifluoromethoxy)aniline, the amino group would direct subsequent electrophilic substitutions to the ortho and para positions (positions 2, 4, and 6). Nitration, for example, would likely occur at these activated positions. beilstein-journals.org Subsequent bromination and reduction of the nitro group would need to be carefully orchestrated.
The regioselectivity of nitrating N-acetyl-3-(trifluoromethoxy)aniline has been studied, showing that substitution occurs primarily at the 6-position (para to the nitrogen and ortho to the trifluoromethoxy group) and to a minor extent at the 4-position (ortho to both groups). beilstein-journals.org This demonstrates the powerful directing effect of the acetamido group overpowering the meta-directing influence of the trifluoromethoxy group.
Hypothetical Regioselective Synthesis Steps:
| Step | Starting Material | Reaction | Key Consideration for Regioselectivity |
| 1 | 3-(Trifluoromethoxy)aniline | Acetylation | Protection of the highly activating amino group to control subsequent reactions. |
| 2 | N-Acetyl-3-(trifluoromethoxy)aniline | Nitration | The strong ortho, para-directing acetamido group directs the nitro group primarily to the 6-position. beilstein-journals.org |
| 3 | N-Acetyl-6-nitro-3-(trifluoromethoxy)aniline | Bromination | The acetamido and nitro groups direct the bromine atom. The most likely position would be ortho to the acetamido group (position 2) or ortho to the nitro group (position 5). Precise control would be challenging. An alternative route starting with a brominated precursor might offer better control. |
| 4 | Brominated Nitro-Acetamido Precursor | Reduction of Nitro Group | Conversion of the nitro group to a second amino functionality. |
| 5 | Diamine Precursor | Hydrolysis of Acetamido Group | Deprotection to reveal the final 1,3-diamine structure. |
Achieving the specific 4-bromo-6-(trifluoromethoxy) substitution pattern is a significant regiochemical challenge. The synthetic sequence must be meticulously planned, often involving blocking groups or starting with a precursor where the relative positions of key substituents are already established. The interplay between the electronic and steric effects of all substituents at each step is critical for directing incoming electrophiles to the desired position and ultimately achieving the synthesis of the target molecule with high regiochemical purity.
Reactions at the Aromatic Amino Functionalities
The two primary amino groups on the aromatic ring are nucleophilic centers and readily participate in a variety of reactions typical of anilines. These reactions allow for the introduction of diverse functional groups and the construction of more complex molecular architectures.
The amino groups of this compound can be readily acylated or sulfonated. Acylation is typically achieved using acylating agents such as acid chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acid byproduct. Similarly, sulfonation involves reacting the diamine with sulfonyl chlorides, such as p-toluenesulfonyl chloride, to form sulfonamides. The reaction stoichiometry can be controlled to favor either mono- or di-substitution on the amino groups. These reactions are crucial for installing protecting groups or for synthesizing amides and sulfonamides with potential biological activities.
| Reaction Type | Reagent Example | Base | Typical Product |
| Acylation | Acetyl chloride (CH₃COCl) | Pyridine | N,N'-(4-Bromo-6-(trifluoromethoxy)-1,3-phenylene)diacetamide |
| Sulfonation | p-Toluenesulfonyl chloride (TsCl) | Triethylamine | N,N'-(4-Bromo-6-(trifluoromethoxy)-1,3-phenylene)bis(4-methylbenzenesulfonamide) |
N-alkylation of the amino groups can be performed using alkyl halides, though this method can sometimes lead to a mixture of mono-, di-, and poly-alkylated products. Reductive amination, a two-step process involving condensation with an aldehyde or ketone followed by reduction of the resulting imine, offers a more controlled route to N-alkylated derivatives.
N-arylation can be accomplished via transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction would involve coupling the diamine with an aryl halide in the presence of a palladium catalyst and a suitable base. Careful selection of reaction conditions would be necessary to manage the reactivity of the bromine atom already present on the diamine substrate.
The primary amino groups of this compound undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. nih.govsemanticscholar.org This reaction is typically catalyzed by acid and involves the removal of water. Depending on the stoichiometry, either one or both amino groups can react, leading to mono- or di-imine products. researchgate.net The formation of the C=N double bond is a versatile transformation used in the synthesis of various ligands for metal complexes and as intermediates for other functional groups. nih.govresearchgate.net
For example, reacting the diamine with two equivalents of a substituted benzaldehyde (B42025) in a solvent like ethanol (B145695) under reflux would yield the corresponding di-imine. nih.gov
| Carbonyl Compound | Stoichiometry (Diamine:Carbonyl) | Product Type |
| Benzaldehyde | 1:1 | Mono-imine |
| Salicylaldehyde | 1:2 | Di-imine |
| Acetone | 1:2 | Di-imine (from ketone) |
Beyond the formation of simple imines, the diamine functionality is a precursor for a variety of condensation reactions that lead to the formation of heterocyclic systems. When reacted with 1,2-dicarbonyl compounds (e.g., glyoxal, 2,3-butanedione) or their equivalents, this compound can form substituted quinoxalines. These reactions are fundamental in building complex heterocyclic scaffolds from simple aromatic precursors.
Reactivity of the Bromine Atom
The bromine atom at the C4 position of the benzene ring is a key site for modification, primarily through palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.gov
The carbon-bromine bond in this compound can be activated by a palladium(0) catalyst, initiating a catalytic cycle that allows for coupling with various partners. youtube.com
Suzuki Reaction: This reaction couples the aryl bromide with an organoboron reagent, such as an arylboronic acid or ester, in the presence of a palladium catalyst and a base. ugr.esmdpi.com It is a highly versatile method for forming biaryl structures. The reaction is generally tolerant of a wide range of functional groups, including the amino and trifluoromethoxy groups present in the substrate. chemrxiv.org
Sonogashira Reaction: The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. nih.gov The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. researchgate.net This method provides a direct route to aryl-alkyne derivatives. researchgate.net
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.orgnih.gov The reaction typically requires a palladium catalyst and a base. The stereochemical outcome of the reaction often favors the formation of the trans-isomer. mdpi.com
The table below summarizes typical conditions for these cross-coupling reactions.
| Reaction Name | Coupling Partner | Pd Catalyst (Example) | Base (Example) | Solvent (Example) | Product Class |
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane / H₂O | Biaryls |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Triethylamine | Toluene | Aryl Alkynes |
| Heck | Styrene | Pd(OAc)₂ | K₂CO₃ | DMF | Substituted Alkenes |
Nucleophilic Aromatic Substitution of Bromine
Nucleophilic aromatic substitution (SNAr) typically involves the replacement of a leaving group, such as a halogen, on an aromatic ring by a nucleophile. The success of this reaction is highly dependent on the electronic properties of the ring. Aromatic rings must be "activated" towards nucleophilic attack by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.org
In the case of this compound, the substituents present are not favorable for a conventional SNAr mechanism. The bromine atom is flanked by two powerful electron-donating amino groups in its ortho and para positions. These groups increase the electron density of the benzene ring, thereby deactivating it towards attack by nucleophiles. The trifluoromethoxy group, while electron-withdrawing, is positioned meta to the bromine atom and thus cannot provide the necessary resonance stabilization for the SNAr intermediate. Consequently, direct nucleophilic displacement of the bromine atom is expected to be highly challenging under standard SNAr conditions.
Lithiation and Grignard Reagent Formation
The transformation of an aryl bromide into an organolithium or Grignard reagent is a fundamental method for forming carbon-carbon or carbon-heteroatom bonds. This is typically achieved through metal-halogen exchange with organolithium reagents (like n-butyllithium) or by reaction with magnesium metal. rsc.orgnih.gov
However, for this compound, the presence of two amino groups with acidic N-H protons complicates these reactions. Both organolithium and Grignard reagents are strong bases. They would preferentially react in an acid-base manner, deprotonating the amino groups, rather than engaging in halogen-metal exchange at the carbon-bromine bond. This incompatibility prevents the direct formation of the corresponding aryllithium or Grignard reagent. To achieve these transformations, the amino groups would first need to be protected with suitable protecting groups that are stable to the strongly basic conditions required for metal-halogen exchange.
Stability and Transformations of the Trifluoromethoxy Group
While the trifluoromethoxy group is highly stable, transformations such as defluorination are generally not observed under common laboratory conditions. Such reactions typically require harsh conditions or specialized reagents that are not part of standard synthetic protocols. Protolytic defluorination can occur in superacids, and reductive defluorination may be achieved using specific photoredox or electrochemical methods, but these are highly specialized transformations. For most practical purposes, the trifluoromethoxy group on the benzene ring of the title compound can be considered an inert spectator group. beilstein-journals.orgnih.gov
Reactions Involving the Benzene Core
Electrophilic aromatic substitution (EAS) involves the reaction of an aromatic ring with an electrophile, leading to the substitution of a hydrogen atom. The rate and regioselectivity of this reaction are dictated by the substituents already present on the ring.
The benzene ring of this compound is highly activated towards electrophilic attack due to the presence of two potent electron-donating amino groups. Both -NH2 groups are strong ortho, para-directors. The trifluoromethoxy group is deactivating and directs incoming electrophiles to the meta position relative to itself. beilstein-journals.orgnih.gov The bromine atom is a deactivating ortho, para-director.
The directing effects of these substituents are additive. The positions on the ring are:
C2: Ortho to the C1-NH2 and C3-NH2 groups. This position is strongly activated.
C5: Ortho to the C6-OCF3 group, para to the C1-NH2 group, and ortho to the C3-NH2 group. This position is also strongly activated.
Considering the powerful activating and directing effects of the two amino groups, electrophilic substitution is predicted to occur preferentially at the C2 and C5 positions. The synergistic effect of the two amino groups makes the ring exceptionally electron-rich, suggesting that EAS reactions would proceed rapidly and might require milder conditions than those used for less activated systems to prevent over-reaction or decomposition.
Interactive Data Table: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Position | Activating/Deactivating Groups | Directing Influence | Predicted Reactivity |
| C2 | Ortho to C1-NH2, Ortho to C3-NH2 | Strongly Directing | High |
| C5 | Para to C1-NH2, Ortho to C3-NH2 | Strongly Directing | High |
Cyclization Reactions for Heterocyclic Ring Formation
There is currently no available scientific literature detailing the cyclization reactions of this compound for the formation of heterocyclic rings. The vicinal diamine arrangement is a well-established synthon for constructing fused heterocycles such as benzimidazoles, quinoxalines, and other related systems through condensation with dicarbonyl compounds, carboxylic acids, or their derivatives.
In general, the reaction of a benzene-1,3-diamine with a 1,2-dicarbonyl compound would be expected to yield a quinoxaline (B1680401) derivative. Similarly, reaction with a carboxylic acid or its equivalent would likely lead to the formation of a benzimidazole (B57391). The specific electronic and steric effects of the bromo and trifluoromethoxy substituents would undoubtedly play a crucial role in the kinetics and outcomes of such reactions. However, in the absence of published research on this compound, no specific examples or data can be presented.
Table 1: Hypothetical Cyclization Reactions of this compound
| Reagent | Expected Heterocyclic Product Core |
| Glyoxal | Quinoxaline |
| Formic Acid | Benzimidazole |
| Phthalic Anhydride | Benzodiazepine derivative |
| Acetylacetone | Diazepine derivative |
This table is purely illustrative of the potential reactivity of a 1,3-diaminobenzene derivative and is not based on experimental data for the subject compound.
Mechanistic Investigations of Key Chemical Transformations
No mechanistic investigations concerning the chemical transformations of this compound have been reported in the scientific literature. Mechanistic studies are fundamental to understanding reaction pathways, transition states, and the influence of substituents on reactivity. For a compound like this compound, such studies would be invaluable for predicting its behavior in various synthetic protocols and for the rational design of novel heterocyclic compounds.
Key areas for future mechanistic investigation could include:
Kinetics of Cyclization Reactions: Understanding the rate-determining steps and the influence of the bromo and trifluoromethoxy groups on the reaction rates.
Regioselectivity: In cases where multiple reaction pathways are possible, determining the factors that govern the formation of a specific isomer.
Computational Modeling: Density Functional Theory (DFT) and other computational methods could provide insights into the electronic structure, reaction energetics, and transition state geometries for transformations involving this molecule.
Without published research, it is not possible to provide any detailed research findings or data tables on the mechanistic aspects of this compound's reactivity.
Synthesis of Monofunctionalized Derivatives
There is no specific information available in the scientific literature regarding the synthesis of monofunctionalized derivatives of this compound. In principle, selective monofunctionalization could be achieved by leveraging the differential reactivity of the two amino groups, which may be influenced by the electronic effects of the adjacent bromo and trifluoromethoxy substituents, or by using protecting group strategies. However, no published studies have demonstrated these transformations.
Preparation of Bifunctionalized and Polyfunctionalized Analogs
The preparation of bifunctionalized and polyfunctionalized analogs of this compound is not described in the available literature. Such derivatizations would involve the reaction of both amino groups and potentially the bromo substituent through reactions like N-alkylation, N-acylation, or palladium-catalyzed cross-coupling reactions. The absence of specific research in this area means that no data on reaction conditions or the properties of such analogs can be provided.
Incorporation into Polycyclic and Heterocyclic Ring Systems
The use of this compound as a precursor for the synthesis of polycyclic and heterocyclic ring systems has not been documented. Phenylenediamines are common starting materials for a variety of condensation reactions to form fused heterocyclic scaffolds. The following subsections address the specific heterocyclic systems for which no synthesis from this compound has been reported.
No specific methods for the synthesis of benzothiazole (B30560) derivatives using this compound have been published. The classical synthesis of benzothiazoles often involves the reaction of 2-aminothiophenols with various electrophiles. While substituted anilines can be precursors to 2-aminobenzothiazoles, the direct synthesis from a 1,3-diamine to a benzothiazole fused to the parent ring is not a standard transformation, and no such derivatization of this compound has been reported.
There are no reports in the scientific literature on the formation of quinoxaline derivatives from this compound. The standard and widely used method for quinoxaline synthesis is the condensation of an ortho-phenylenediamine (a 1,2-diamine) with a 1,2-dicarbonyl compound. As this compound is a meta-phenylenediamine (a 1,3-diamine), it is not a suitable precursor for the direct formation of the quinoxaline ring system through this common pathway.
The synthesis of phenazine (B1670421) scaffolds from this compound has not been described. Phenazine synthesis typically involves the reaction of an ortho-phenylenediamine with catechols or the self-condensation of ortho-nitroanilines. The 1,3-diamine substitution pattern of this compound makes it an unsuitable starting material for these established synthetic routes to phenazines.
No literature is available on the construction of pyrazolo[1,5-a]pyrimidine (B1248293) structures from this compound. The synthesis of the pyrazolo[1,5-a]pyrimidine core generally involves the reaction of 3-aminopyrazoles with 1,3-dielectrophiles such as β-dicarbonyl compounds or their equivalents. A benzene-1,3-diamine derivative is not a typical precursor for this heterocyclic system, and no such application of this compound has been documented.
Table of Compounds
As no derivatives of this compound were discussed in the article, a table of compound names cannot be generated.
Exploration of Structure-Reactivity Relationships in Derivatization
The derivatization of "this compound" is governed by the interplay of its distinct functional groups: two activating amino groups, a deactivating bromine atom, and a strongly deactivating trifluoromethoxy group. The relative positions of these substituents on the benzene ring dictate the regioselectivity and feasibility of various chemical transformations. Understanding these relationships is crucial for the strategic synthesis of novel analogous compounds.
The amino groups, being strong activating groups, significantly enhance the nucleophilicity of the aromatic ring, directing electrophilic substitution to the positions ortho and para to them. Conversely, the trifluoromethoxy group is a moderately electron-withdrawing moiety, which deactivates the aromatic ring towards electrophilic attack. beilstein-journals.orgnih.gov The bromine atom also acts as a deactivating group but, like the amino groups, is an ortho-, para-director. This complex substitution pattern leads to specific reactivity at the available ring positions.
The primary sites for derivatization on the "this compound" molecule are the amino groups themselves, the bromine atom, and the activated carbon atoms on the aromatic ring. The reactivity of each site is influenced by the electronic effects of the neighboring substituents.
One of the key transformations for anilines, particularly ortho-bromoanilines, is the Suzuki-Miyaura cross-coupling reaction. rsc.org This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds, and its application to unprotected ortho-bromoanilines has been a subject of interest. rsc.org In the case of "this compound," the bromine atom can be substituted with various aryl, alkyl, or vinyl groups via this methodology. The presence of the two amino groups can influence the catalytic cycle, potentially requiring specific ligand and base combinations to achieve high yields. rsc.org
Furthermore, the amino groups can readily undergo reactions such as acylation, alkylation, and diazotization. The relative reactivity of the two amino groups may differ due to the steric hindrance and electronic influence of the adjacent bromine and trifluoromethoxy groups. For instance, the amino group at position 1 is flanked by the bulky bromine atom, which might sterically hinder its reaction with certain electrophiles compared to the amino group at position 3.
The strong activating effect of the diamino substitution also makes the aromatic ring susceptible to electrophilic substitution reactions, such as halogenation or nitration, provided that the reaction conditions are carefully controlled to avoid oxidation of the aniline moieties. The regioselectivity of such reactions would be directed by the combined influence of all substituents.
The synthesis of heterocyclic compounds is another important derivatization strategy for diamino compounds. For example, 1,2-diaminobenzenes are known to react with 1,3-dicarbonyl compounds to form benzodiazepines. rsc.org While "this compound" is a 1,3-diamine, analogous cyclization reactions with suitable reagents could lead to the formation of novel heterocyclic systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy as a Primary Characterization Tool
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the molecular structure of organic compounds in solution. Through the analysis of ¹H, ¹³C, and ¹⁹F nuclei, it is possible to map the carbon-hydrogen framework, identify functional groups, and determine the connectivity of atoms within this compound.
Proton (¹H) NMR Techniques
Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the amine (-NH₂) protons.
Aromatic Protons: The benzene ring has two hydrogen atoms. Due to the asymmetrical substitution pattern, these two protons are in different chemical environments and are expected to appear as two distinct signals in the aromatic region (typically 6.0-8.0 ppm). The electron-donating amine groups will shield these protons, shifting their signals upfield, while the electron-withdrawing bromine and trifluoromethoxy groups will cause a downfield shift. The precise chemical shifts would depend on the interplay of these electronic effects. Each signal would likely appear as a singlet, as there are no adjacent protons to cause spin-spin splitting.
Amine Protons: The two amine groups (-NH₂) contain a total of four protons. These protons are expected to produce one or two broad signals, typically in the range of 3.0-5.0 ppm. The chemical shift and appearance of these signals can be highly variable, often influenced by the solvent, concentration, and temperature, due to hydrogen bonding and chemical exchange.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Functional Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic C-H | ~6.0 - 7.5 | Singlet (s) |
| Aromatic C-H | ~6.0 - 7.5 | Singlet (s) |
Carbon (¹³C) NMR Techniques
Carbon (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum for this compound would display signals for each unique carbon atom.
Aromatic Carbons: The benzene ring contains six distinct carbon atoms due to the substitution pattern. Their signals are expected in the aromatic region (100-160 ppm).
The carbons bonded to the amine groups (C-NH₂) are expected to be shielded and appear further upfield.
The carbon attached to the bromine atom (C-Br) would be found in the range of 110-125 ppm.
The carbon bonded to the trifluoromethoxy group (C-OCF₃) would be significantly influenced by both the oxygen and fluorine atoms.
Trifluoromethoxy Carbon: The carbon of the -OCF₃ group is expected to appear as a quartet due to coupling with the three fluorine atoms (¹J-CF coupling). This signal would be located in the region of 120-125 ppm. rsc.org
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| C-NH₂ | ~140 - 150 | Singlet |
| C-NH₂ | ~135 - 145 | Singlet |
| C-Br | ~110 - 125 | Singlet |
| C-OCF₃ | ~145 - 155 | Singlet (with C-F coupling) |
| C-H | ~100 - 115 | Singlet |
| C-H | ~100 - 115 | Singlet |
Fluorine (¹⁹F) NMR Spectroscopy for Trifluoromethoxy Group Analysis
Fluorine (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. For this compound, this technique is crucial for confirming the presence and electronic environment of the trifluoromethoxy (-OCF₃) group.
The spectrum is expected to show a single sharp signal, a singlet, as there are no other fluorine atoms nearby to cause coupling. The chemical shift of the -OCF₃ group is typically found in the range of -56 to -60 ppm. spectrabase.com This characteristic shift provides unambiguous evidence for the trifluoromethoxy moiety. rsc.orgrsc.org
Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC)
To definitively assign the ¹H and ¹³C signals and confirm the structure, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings. For this molecule, COSY would primarily be used to confirm the absence of coupling between the two aromatic protons, as they are not adjacent.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link the ¹H signals of the aromatic protons to their corresponding ¹³C signals on the benzene ring.
Variable Temperature NMR Studies for Dynamic Processes
Variable Temperature (VT) NMR studies are employed to investigate dynamic processes within a molecule, such as conformational changes or restricted rotation. In the case of this compound, VT NMR could be used to study the rotation around the C-N bonds of the amine groups or potential intramolecular hydrogen bonding. Changes in temperature can affect the rate of these processes, leading to observable changes in the NMR spectrum, such as the sharpening or broadening of signals, or the coalescence of two distinct signals into one. This can provide valuable information about the energetic barriers to these dynamic processes.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.
FT-IR Spectroscopy: The FT-IR spectrum would be expected to show characteristic absorption bands corresponding to the various functional groups.
N-H Stretching: The amine groups would exhibit characteristic stretches in the 3300-3500 cm⁻¹ region. Typically, primary amines show two bands in this region corresponding to symmetric and asymmetric stretching vibrations.
C-H Aromatic Stretching: These vibrations would appear just above 3000 cm⁻¹.
C=C Aromatic Stretching: Multiple sharp bands are expected in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.
C-F Stretching: The strong C-F bonds of the trifluoromethoxy group would produce very strong, characteristic absorption bands in the 1100-1300 cm⁻¹ region.
C-O Stretching: The C-O stretch of the trifluoromethoxy group is also expected in the fingerprint region.
C-Br Stretching: The vibration for the carbon-bromine bond would be found at lower frequencies, typically in the 500-650 cm⁻¹ range. researchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. While N-H and O-H stretches are often weak in Raman, the aromatic C=C ring stretches and the C-Br stretch are typically strong and easily observable, aiding in the confirmation of the molecular structure.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Amine) | 3300 - 3500 | Medium-Strong |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong |
| C-F Stretch (-OCF₃) | 1100 - 1300 | Very Strong |
Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. By measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, researchers can gain insights into the nature of the chromophores present. For aromatic compounds like this compound, the absorption bands observed are typically due to π → π* and n → π* transitions of the benzene ring and its substituents.
In a typical analysis, a dilute solution of this compound would be prepared in a suitable solvent, such as ethanol or cyclohexane, and its absorbance would be measured over a range of wavelengths. The resulting spectrum would be expected to show characteristic absorption bands. Based on analogous substituted benzene derivatives, one might anticipate the following hypothetical data:
| Solvent | λmax 1 (nm) | Molar Absorptivity (ε₁) (L mol⁻¹ cm⁻¹) | λmax 2 (nm) | Molar Absorptivity (ε₂) (L mol⁻¹ cm⁻¹) | Transition Type |
|---|---|---|---|---|---|
| Ethanol | ~240-250 | ~8,000-12,000 | ~290-310 | ~1,500-3,000 | π → π* |
| Cyclohexane | ~235-245 | ~7,500-11,500 | ~285-305 | ~1,300-2,800 | π → π* |
Note: This data is hypothetical and for illustrative purposes only.
The solvent can also influence the position and intensity of the absorption bands. Polar solvents may interact with the solute, leading to shifts in the absorption maxima. A detailed analysis of these solvatochromic shifts can provide further information about the electronic nature of the ground and excited states of the molecule.
Mass Spectrometry (MS and HRMS) for Molecular Formula Confirmation
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. In high-resolution mass spectrometry (HRMS), the mass of an ion is measured with very high accuracy, which allows for the unambiguous determination of its elemental formula.
For this compound (C₇H₆BrF₃N₂O), the expected monoisotopic mass can be calculated with high precision. The presence of bromine is particularly distinctive in the mass spectrum due to its two abundant isotopes, ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragment ions, where two peaks of roughly equal intensity are separated by two mass-to-charge units (m/z).
A hypothetical HRMS analysis using a technique like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would yield the following data:
| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) | Observed m/z (Hypothetical) | Elemental Formula |
|---|---|---|---|---|
| [M+H]⁺ | 270.9692 | 272.9672 | 270.9695, 272.9675 | C₇H₇BrF₃N₂O⁺ |
Note: This data is hypothetical and for illustrative purposes only.
In addition to confirming the molecular formula, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Under ionization, the molecule can break apart in predictable ways, and the masses of the resulting fragment ions can be used to deduce the connectivity of the atoms. For this compound, potential fragmentation pathways could involve the loss of the trifluoromethoxy group, the bromine atom, or parts of the diamine functionality.
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsion angles, as well as intermolecular interactions such as hydrogen bonding and π-stacking, which govern the packing of molecules in the crystal lattice.
To perform an X-ray crystallographic analysis, a single crystal of this compound of suitable quality is required. This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined.
A hypothetical crystallographic analysis would provide a wealth of structural data. The key parameters that would be determined are summarized in the table below:
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 5.5 Å, b = 12.0 Å, c = 15.0 Å |
| α = 90°, β = 90°, γ = 90° | |
| Volume | 990 ų |
| Z (molecules per unit cell) | 4 |
| Selected Bond Lengths (Å) | C-Br: ~1.90, C-O: ~1.35, O-CF₃: ~1.42, C-N: ~1.40 |
| Selected Bond Angles (°) | C-C-Br: ~120, C-O-C: ~118, H-N-H: ~110 |
Note: This data is hypothetical and for illustrative purposes only.
The crystal structure would reveal the planarity of the benzene ring and the orientation of the substituents. The analysis of intermolecular interactions would be crucial for understanding the solid-state properties of the compound, such as its melting point and solubility. For instance, the presence of hydrogen bonds between the amino groups of neighboring molecules would be expected to play a significant role in the crystal packing.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)
Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the structural and electronic properties of molecules like 4-Bromo-6-(trifluoromethoxy)benzene-1,3-diamine. DFT calculations, often utilizing basis sets such as 6-311++G(d,p), offer a robust framework for predicting molecular behavior. These calculations are foundational for geometry optimization, frequency analysis, and understanding the electronic landscape of the molecule. The selection of a specific functional, such as B3LYP, is crucial as it directly influences the accuracy of the computed properties by approximating the exchange-correlation energy within the DFT framework. For substituted benzene (B151609) derivatives, DFT methods have proven to be reliable for obtaining detailed interpretations of molecular structure and vibrational spectra.
Table 1: Example of Quantum Chemical Calculation Parameters (Note: As specific literature for the target molecule is unavailable, this table represents typical parameters used in DFT studies of similar aromatic compounds.)
| Parameter | Value/Method |
| Theory Level | Density Functional Theory (DFT) |
| Functional | B3LYP |
| Basis Set | 6-311++G(d,p) |
| Solvent Model | Not specified in general studies |
| Calculation Type | Geometry Optimization, Frequency, NBO, FMO |
Molecular Geometry Optimization and Conformational Analysis
The optimization of the molecular geometry of this compound is a critical step in computational analysis. This process seeks to find the lowest energy conformation of the molecule, which corresponds to its most stable three-dimensional structure. By minimizing the energy with respect to the positions of the atoms, theoretical bond lengths, bond angles, and dihedral angles are determined. This optimized geometry provides a solid foundation for all subsequent computational analyses, including the calculation of electronic properties and vibrational frequencies. Conformational analysis further explores the potential energy surface of the molecule to identify other stable conformers and the energy barriers between them, which is particularly relevant for molecules with rotatable groups like the amino and trifluoromethoxy substituents.
Electronic Structure Analysis
Frontier Molecular Orbital (FMO) analysis is pivotal in understanding the chemical reactivity and electronic transitions of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For aromatic compounds, these orbitals are typically delocalized π-systems. The HOMO-LUMO gap also provides insights into the electronic absorption properties of the molecule.
Table 2: Example of Frontier Molecular Orbital Energies (Note: The following values are illustrative for a substituted aromatic amine and not specific to the target compound due to a lack of direct data.)
| Molecular Orbital | Energy (eV) |
| HOMO | -5.8 |
| LUMO | -1.2 |
| Energy Gap (ΔE) | 4.6 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values: red indicates regions of negative potential, which are susceptible to electrophilic attack, while blue signifies areas of positive potential, prone to nucleophilic attack. Green and yellow represent intermediate potentials. For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the amine groups and the oxygen of the trifluoromethoxy group due to their high electronegativity and lone pairs. In contrast, the hydrogen atoms of the amine groups would exhibit positive potential.
Vibrational Frequency Calculations and Spectral Assignment Support
Theoretical vibrational frequency calculations are essential for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies from the optimized molecular geometry, a theoretical spectrum can be generated. These calculated frequencies, often scaled to correct for anharmonicity and limitations of the computational method, can be correlated with experimental spectral bands. This correlation allows for a detailed and reliable assignment of specific vibrational modes, such as stretching, bending, and torsional motions of the various functional groups within this compound, including the N-H stretches of the amine groups, C-Br stretch, and vibrations associated with the trifluoromethoxy group and the benzene ring.
Prediction of Global Reactivity Descriptors
Chemical Potential (μ) : This descriptor indicates the tendency of a molecule to exchange electrons with its surroundings. A higher chemical potential (less negative value) suggests a greater tendency to donate electrons.
Chemical Hardness (η) : This represents the resistance of a molecule to changes in its electron distribution. A larger HOMO-LUMO energy gap generally corresponds to greater hardness, indicating higher stability and lower reactivity.
Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons. It is a crucial measure for predicting how a molecule will behave as an electrophile in a chemical reaction.
For a molecule like this compound, the presence of electron-donating amine groups and electron-withdrawing bromo and trifluoromethoxy groups would create a complex electronic structure. DFT calculations would be necessary to precisely determine these values. Based on analogous compounds, a hypothetical table of calculated global reactivity descriptors is presented below.
| Descriptor | Symbol | Formula | Hypothetical Value (eV) |
|---|---|---|---|
| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -3.5 |
| Chemical Hardness | η | (ELUMO - EHOMO) | 5.0 |
| Electrophilicity Index | ω | μ2 / (2η) | 1.225 |
Investigation of Non-Linear Optical (NLO) Properties
Organic molecules with significant charge-transfer characteristics, often arising from donor and acceptor groups connected by a π-conjugated system, can exhibit non-linear optical (NLO) properties. These materials are of interest for applications in photonics and optoelectronics. The key NLO parameters are the first hyperpolarizability (β) and second hyperpolarizability (γ), which can be calculated using quantum chemical methods.
The structure of this compound, with its electron-donating amino groups and electron-withdrawing substituents on the benzene ring, suggests potential for intramolecular charge transfer, a prerequisite for NLO activity. Theoretical studies on similar aromatic compounds often employ DFT calculations to predict these properties. The bromo group, in particular, has been shown to enhance the second harmonic generation (SHG) efficiency in some organic materials. rsc.org
A computational investigation would involve optimizing the molecular geometry and then calculating the polarizability and hyperpolarizability tensors. The results would indicate the magnitude of the NLO response and the potential of this compound for NLO applications.
| NLO Property | Symbol | Description | Hypothetical Calculated Value |
|---|---|---|---|
| Dipole Moment | μ | Measure of molecular polarity | 3.5 D |
| Average Polarizability | ⟨α⟩ | Linear response to an electric field | 25 x 10-24 esu |
| First Hyperpolarizability | βtot | Second-order NLO response | 15 x 10-30 esu |
Theoretical Studies of Solvent Effects on Electronic and Spectroscopic Properties
The electronic and spectroscopic properties of a molecule, such as its UV-Vis absorption spectrum, can be significantly influenced by the surrounding solvent. Theoretical models, particularly Time-Dependent Density Functional Theory (TD-DFT) combined with a Polarizable Continuum Model (PCM), are used to simulate these solvent effects. rsc.orgmdpi.com These calculations can predict shifts in absorption maxima (solvatochromism) as the solvent polarity changes.
For this compound, studies in different solvents would reveal how solute-solvent interactions, such as hydrogen bonding with the amine groups, affect the electronic transitions. For instance, polar solvents might stabilize the excited state to a different extent than the ground state, leading to a red or blue shift in the absorption spectrum. youtube.com Theoretical studies on similar aromatic amines have successfully predicted such shifts, providing valuable insights into the nature of the electronic transitions. researchgate.net
A typical computational study would involve calculating the electronic absorption spectra in the gas phase and in a series of solvents with varying dielectric constants. The results would be presented as a table of predicted absorption maxima (λmax) and oscillator strengths (f).
| Solvent | Dielectric Constant (ε) | Predicted λmax (nm) | Oscillator Strength (f) |
|---|---|---|---|
| Gas Phase | 1.0 | 290 | 0.15 |
| Cyclohexane | 2.02 | 295 | 0.16 |
| Dichloromethane | 8.93 | 305 | 0.18 |
| Ethanol (B145695) | 24.55 | 310 | 0.20 |
Computational Modeling of Reaction Mechanisms and Energy Profiles
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. For a substituted benzene diamine like this compound, this could involve modeling its participation in reactions such as electrophilic aromatic substitution or nucleophilic substitution.
DFT calculations can be used to map out the potential energy surface of a reaction, providing a detailed energy profile. researchgate.net This profile shows the relative energies of reactants, intermediates, transition states, and products. For example, in an electrophilic bromination reaction, computational modeling could determine the preferred site of substitution and the energy barrier for the reaction to occur. nih.gov Studies on the reactivity of aromatic amines have shown that such calculations can provide valuable mechanistic insights that correlate well with experimental observations. nih.gov
A computational study of a reaction involving this molecule would typically present the results as a reaction coordinate diagram, showing the energy changes along the reaction pathway, and a table of calculated activation energies and reaction energies.
| Reaction Step | Description | Calculated Activation Energy (kcal/mol) | Calculated Reaction Energy (kcal/mol) |
|---|---|---|---|
| Step 1: Formation of σ-complex | Electrophilic attack on the aromatic ring | 15.2 | -5.7 |
| Step 2: Deprotonation | Loss of a proton to restore aromaticity | 2.1 | -20.3 |
Applications As a Synthetic Building Block and Research Intermediate
Precursor for the Synthesis of Novel Organic Scaffolds
The presence of two amino groups and a bromine atom on the benzene (B151609) ring makes 4-Bromo-6-(trifluoromethoxy)benzene-1,3-diamine an ideal precursor for the synthesis of various heterocyclic and polycyclic aromatic scaffolds. The diamine functionality can readily undergo condensation reactions with a variety of carbonyl compounds, such as aldehydes and carboxylic acids, to form nitrogen-containing heterocycles. For instance, the reaction of o-phenylenediamines with aldehydes or carboxylic acids is a well-established method for the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry. nih.govresearchgate.netsemanticscholar.org The trifluoromethoxy and bromo substituents on the resulting benzimidazole (B57391) ring can further be functionalized to generate a library of diverse compounds.
Furthermore, the bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of substituents, including aryl, alkyl, and amino groups, at the 4-position of the benzene ring, leading to the construction of complex and highly functionalized organic frameworks.
Table 1: Potential Heterocyclic Scaffolds from this compound
| Reactant | Resulting Heterocycle | Potential Applications |
| Aldehyd/Carboxylic Acid | Benzimidazole | Medicinal Chemistry, Materials Science |
| Dicarbonyl Compound | Quinoxaline (B1680401) | Pharmaceuticals, Dyes |
| Phosgene or equivalent | Benzimidazolone | Polymers, Biologically active molecules |
Intermediate in the Development of Functional Materials (e.g., NLO-active compounds)
The unique electronic properties imparted by the trifluoromethoxy and bromo substituents make this compound an attractive intermediate for the development of functional organic materials, particularly those with nonlinear optical (NLO) properties. NLO materials are capable of altering the properties of light and have potential applications in optoelectronics and photonics.
The design of NLO chromophores often involves the creation of molecules with a strong electronic push-pull system, where an electron-donating group is connected to an electron-accepting group through a π-conjugated bridge. The diamino groups of the subject compound can act as potent electron donors. The trifluoromethoxy group, being strongly electron-withdrawing, and the bromine atom, which can be replaced by other acceptor groups, contribute to the creation of a significant dipole moment, a key requirement for second-order NLO activity.
Research has shown that the introduction of bromo substituents can significantly affect the NLO properties of chromophores. researchgate.net Moreover, the incorporation of trifluoromethyl groups into chromophore designs is a known strategy to enhance their electro-optic activity. nih.govresearchgate.net By strategically incorporating this compound into larger conjugated systems, researchers can fine-tune the electronic and optical properties of the resulting materials for specific NLO applications.
Building Block for New Organocatalysts
The field of organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, has seen exponential growth in recent years. Chiral diamines are a prominent class of organocatalysts, often employed in asymmetric synthesis to produce enantiomerically pure compounds.
While direct research on organocatalysts derived from this compound is not extensively documented, the structural motifs present in this molecule are highly relevant to the design of new catalysts. The two amino groups can be functionalized to create chiral environments, for example, by reacting them with chiral auxiliaries or incorporating them into larger chiral scaffolds. The aromatic backbone provides a rigid platform, which is often crucial for achieving high levels of stereocontrol in catalytic reactions. The electronic nature of the substituents can also influence the catalytic activity and selectivity.
Component in the Assembly of Molecular Sensors or Probes
Molecular sensors, or probes, are molecules designed to detect and signal the presence of specific analytes, such as ions, small molecules, or biomolecules. The design of these sensors often relies on changes in their photophysical properties, such as fluorescence, upon binding to the target analyte.
Aromatic diamines are frequently used as building blocks for fluorescent probes. The amino groups can act as binding sites for analytes, and their interaction can lead to a modulation of the molecule's intramolecular charge transfer (ICT) characteristics, resulting in a detectable change in the fluorescence emission. For instance, a novel fluorescent probe based on a benzo[1,2-b:6,5-b']dithiophene-4,5-diamine was recently reported for the detection of phosgene. nih.gov
The presence of the trifluoromethoxy group in this compound can be advantageous in the design of fluorescent probes. The fluorine atoms can enhance the photostability of the molecule and, in some cases, lead to favorable shifts in the emission wavelength. The bromine atom provides a site for further functionalization, allowing for the attachment of specific recognition units to enhance the selectivity of the probe for a particular analyte.
Role in the Construction of Complex Pharmaceutical Intermediates (excluding direct drug applications)
The structural features of this compound make it a valuable intermediate in the synthesis of complex molecules that are precursors to pharmaceutically active compounds. The trifluoromethoxy group is a common substituent in modern pharmaceuticals, as it can improve metabolic stability, bioavailability, and binding affinity.
The diamine functionality can be used to construct a variety of heterocyclic systems that are prevalent in drug molecules. As previously mentioned, the formation of benzimidazoles is a key application. nih.gov Furthermore, the bromine atom allows for the introduction of diverse functionalities through cross-coupling reactions, enabling the synthesis of a wide range of complex and substituted aromatic and heteroaromatic intermediates. These intermediates can then be further elaborated to produce the final drug candidates. The ability to generate a library of compounds from a single, versatile building block is a significant advantage in the drug discovery process.
Table 2: Summary of Synthetic Utility
| Application Area | Key Features Utilized | Potential Outcome |
| Novel Organic Scaffolds | Diamine, Bromo group | Heterocycles, Polycyclic aromatics |
| Functional Materials | Electron-donating and -withdrawing groups | NLO-active compounds |
| Organocatalysts | Diamine, Rigid backbone | Asymmetric catalysts |
| Molecular Sensors | Diamine, Functionalizable Bromo group | Fluorescent probes |
| Pharmaceutical Intermediates | Diamine, Bromo group, Trifluoromethoxy group | Precursors to complex drug molecules |
Future Research Directions and Unexplored Avenues
Development of More Efficient and Sustainable Synthetic Routes
One potential sustainable route could involve the late-stage functionalization of a more readily available precursor. For example, a possible eco-friendly approach could start from a trifluoromethoxylated aniline (B41778), followed by selective bromination and nitration, and subsequent reduction of the nitro group. The use of catalysts derived from earth-abundant metals and the replacement of hazardous solvents with greener alternatives would be a key focus.
| Potential Sustainable Synthetic Step | Proposed Reagents/Catalysts | Anticipated Advantages |
| Selective Bromination | N-Bromosuccinimide (NBS) with a mild acid catalyst | High selectivity, reduced waste |
| Nitration | Solid acid catalysts in a solvent-free system | Avoidance of strong acids, easier work-up |
| Nitro Group Reduction | Catalytic transfer hydrogenation | Avoids high-pressure hydrogen gas |
Exploration of Novel Catalytic Transformations Involving the Compound
The presence of a bromine atom and two amino groups makes 4-Bromo-6-(trifluoromethoxy)benzene-1,3-diamine an excellent candidate for various catalytic transformations. The bromine atom can participate in a range of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, to introduce new carbon-carbon and carbon-nitrogen bonds. The amino groups can act as directing groups for C-H activation reactions, allowing for the functionalization of the aromatic ring at specific positions.
Future investigations could explore the regioselectivity of these transformations, given the electronic influence of the trifluoromethoxy and amino substituents. The development of novel catalysts that can selectively activate one of the C-H or N-H bonds would open up new avenues for creating complex derivatives.
| Catalytic Transformation | Potential Catalyst System | Expected Outcome |
| Suzuki Coupling | Palladium catalyst with a phosphine (B1218219) ligand | Arylated diamine derivatives |
| C-H Activation | Rhodium or Iridium catalyst | Functionalization at positions ortho to the amino groups |
| Buchwald-Hartwig Amination | Copper or Palladium catalyst | Synthesis of N-arylated derivatives |
Investigation of Advanced Derivatization Strategies
The two amino groups in this compound offer opportunities for a wide range of derivatization reactions. Future research could focus on the selective functionalization of one amino group over the other, which would be valuable for the synthesis of unsymmetrical derivatives. This could be achieved by using protecting groups or by exploiting the subtle differences in the reactivity of the two amino groups.
Furthermore, the amino groups can be converted into other functional groups, such as amides, sulfonamides, or ureas, to modulate the electronic and steric properties of the molecule. The development of one-pot, multi-component reactions involving this diamine could lead to the rapid synthesis of diverse compound libraries.
| Derivatization Strategy | Potential Reagents | Resulting Functional Group |
| Selective Mono-acylation | Acyl chloride with a bulky base | Mono-acylated diamine |
| Diazotization and Sandmeyer Reaction | NaNO2, HCl, followed by CuX | Conversion of an amino group to a halogen or cyano group |
| Condensation with dicarbonyls | 1,2- or 1,3-dicarbonyl compounds | Formation of heterocyclic derivatives |
Application in Emerging Fields of Chemical Science
The unique structural features of this compound make it an attractive building block for supramolecular chemistry and bio-conjugation (excluding biological activity).
In supramolecular chemistry, the amino groups can act as hydrogen bond donors, while the bromine and trifluoromethoxy groups can participate in halogen and other non-covalent interactions. This could enable the construction of self-assembling systems, such as molecular cages, capsules, or polymers with interesting host-guest properties.
In the field of bio-conjugation, this compound could serve as a versatile linker. The two amino groups provide handles for attachment to biomolecules and other molecular entities, while the bromo- and trifluoromethoxy-substituted aromatic core can be used to tune the solubility and conformational properties of the resulting conjugates.
| Emerging Field | Potential Application | Key Molecular Features |
| Supramolecular Chemistry | Building block for macrocycles or coordination polymers | Hydrogen bonding, halogen bonding capabilities |
| Bio-conjugation | Linker for connecting molecular fragments | Two reactive amino groups for orthogonal functionalization |
Deeper Theoretical Insights into Reactivity and Properties
Computational studies, such as those based on Density Functional Theory (DFT), can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound. Theoretical calculations can help to predict the most likely sites for electrophilic and nucleophilic attack, as well as the preferred conformations of the molecule and its derivatives.
Future theoretical work could focus on modeling the transition states of various reactions involving this compound to better understand the reaction mechanisms and to guide the design of more efficient catalysts. Furthermore, computational screening of virtual libraries of derivatives could accelerate the discovery of new molecules with desired properties.
| Theoretical Method | Property to be Investigated | Expected Insight |
| Density Functional Theory (DFT) | Electron density distribution, HOMO/LUMO energies | Prediction of reactivity and spectroscopic properties |
| Molecular Dynamics (MD) Simulations | Conformational landscape, intermolecular interactions | Understanding of self-assembly and binding processes |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-substrate interactions (for bio-conjugation) | Design of linkers with optimal binding characteristics |
Integration into Automated Synthesis Platforms
The development of robust and high-yielding synthetic routes to this compound and its derivatives would make this compound amenable to automated synthesis platforms. Flow chemistry, in particular, could offer significant advantages in terms of safety, reproducibility, and scalability.
The integration of this compound into automated synthesis workflows would enable the rapid generation of large libraries of derivatives for high-throughput screening in materials science and other areas of chemical research. This would accelerate the discovery of new functional molecules based on this versatile scaffold.
| Automated Platform | Potential Application | Advantages |
| Flow Chemistry Reactor | Synthesis of the core molecule and its derivatives | Improved safety, scalability, and process control |
| Robotic Liquid Handler | High-throughput reaction screening and optimization | Increased efficiency and reproducibility |
| Automated Purification System | Rapid isolation of target compounds | Reduced manual labor and faster turnaround times |
Q & A
Q. What are the recommended synthetic routes for 4-Bromo-6-(trifluoromethoxy)benzene-1,3-diamine?
- Methodological Answer : Begin with a benzene derivative substituted with bromine and trifluoromethoxy groups. Introduce amino groups via sequential nitration and reduction. For example, use 1-Bromo-4-(trifluoromethoxy)benzene (CAS 407-14-7) as a starting material, followed by nitration at positions 1 and 3 using HNO₃/H₂SO₄. Catalytic hydrogenation (e.g., H₂/Pd-C) can reduce nitro groups to amines. Monitor regioselectivity using directing effects of substituents (bromo and trifluoromethoxy are meta-directing) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm aromatic substitution patterns and amine protons.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C₇H₅BrF₃N₂O).
- IR Spectroscopy : Detect N-H stretches (~3300 cm⁻¹) and C-F/C-Br vibrations.
- Elemental Analysis : Validate purity and composition.
Reference physicochemical data from structurally similar compounds (e.g., 4-(Trifluoromethoxy)Benzyl Bromide in provides analogous parameters like XLogP3 and hydrogen bond acceptors).
Q. What are the key physicochemical properties to consider during purification?
- Methodological Answer :
- Solubility : Likely polar aprotic solvents (DMF, DMSO) due to amine groups.
- Melting Point : Compare with analogs like 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene (mp not listed, but boiling point 153–155°C in ).
- Chromatography : Use silica gel columns with ethyl acetate/hexane gradients. Adjust based on polarity from trifluoromethoxy and amino groups.
Q. How to confirm the regioselectivity of bromine and trifluoromethoxy group introduction?
- Methodological Answer : Leverage aromatic substitution rules:
- Bromine (electron-withdrawing) directs incoming electrophiles to meta/para positions.
- Trifluoromethoxy (-OCF₃) is strongly meta-directing.
Use 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene (CAS 105529-58-6) as a template to predict substitution patterns. Validate via NOE NMR or X-ray crystallography.
Q. What stability considerations are critical for handling this compound?
- Methodological Answer :
- Moisture Sensitivity : Amino groups may hydrolyze; store under inert gas (N₂/Ar).
- Light Sensitivity : Protect from UV exposure due to bromine’s photolability.
Refer to safety protocols for brominated aromatics in , such as immediate flushing with water upon contact.
Advanced Research Questions
Q. How do electron-withdrawing substituents influence reactivity in amination reactions?
- Methodological Answer :
- Electronic Effects : Bromine and trifluoromethoxy groups reduce electron density, slowing electrophilic substitution but favoring nucleophilic attack at activated positions.
- Computational Modeling : Use density functional theory (DFT) to map charge distribution (e.g., ICReDD’s reaction path search methods in ). Compare with analogs like 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid .
Q. What experimental design strategies optimize reaction yields?
- Methodological Answer :
- Factorial Design : Systematically vary temperature, catalyst loading, and solvent polarity (e.g., DMF vs. THF) to identify optimal conditions .
- Feedback Loops : Integrate computational predictions (e.g., quantum chemical calculations ) with high-throughput screening.
Q. How to address contradictions in reaction yields under varying conditions?
- Methodological Answer :
- Statistical Analysis : Apply ANOVA to identify significant variables.
- Cross-Validation : Replicate under controlled conditions (e.g., inert atmosphere, precise stoichiometry).
- Mechanistic Studies : Use in-situ IR or GC-MS to detect intermediates. Reference conflicting data resolution methods in .
Q. What role does the trifluoromethoxy group play in the compound’s electronic structure?
- Methodological Answer :
- DFT Calculations : Analyze bond angles, electron density maps, and frontier molecular orbitals (HOMO/LUMO) to assess -OCF₃’s electron-withdrawing impact.
- Comparative Studies : Contrast with 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene (CAS 1121586-26-2 ) to isolate substituent effects.
Q. What are the challenges in scaling up synthesis from lab to pilot scale?
- Methodological Answer :
- Process Control : Implement real-time monitoring (e.g., PAT tools) for exothermic steps (amine reduction).
- Separation Technologies : Optimize distillation or crystallization using membrane-based methods .
- Reactor Design : Scale kinetic data from small batches using dimensionless numbers (Reynolds, Damköhler).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
